4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves multiple steps, including the formation of the triazatricyclo core and the introduction of various substituents. The key steps typically include:
Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazatricyclo structure.
Introduction of Substituents: The ethyl, methyl, and phenyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or organometallic reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- 3,5-diethyloctane
Uniqueness
This compound is unique due to its specific triazatricyclo structure and the presence of multiple substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C20H21N3/c1-5-22-14(3)19-13(2)21-23-12-17(16-9-7-6-8-10-16)11-18(23)20(19)15(22)4/h6-12H,5H2,1-4H3 |
InChI Key |
NEBAYBWLUPPBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=NN3C=C(C=C3C2=C1C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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